molecular formula C176H261N47O45S7 B1151360 GsAF-2

GsAF-2

Cat. No.: B1151360
M. Wt: 3979.78 Da
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Sequence Analysis and Post-Translational Modifications

This compound is a 31-amino acid peptide toxin derived from the venom of the Chilean rose tarantula (Grammostola rosea). Its primary sequence is Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Glu-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Leu-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Ile-Glu-Trp , with a molecular weight of 3979.78 Da. The sequence contains six cysteine residues forming three disulfide bonds (Cys²–Cys¹⁶, Cys⁹–Cys²¹, and Cys¹⁵–Cys²⁵), which stabilize the peptide’s tertiary structure.

Notably, no post-translational modifications (e.g., glycosylation or phosphorylation) have been reported for this compound. This contrasts with other ion channel-modulating peptides, such as prostaglandin-endoperoxide synthase 2 (PTGS2), which undergoes glycosylation in pathological conditions. The absence of modifications in this compound suggests its biological activity relies solely on its primary sequence and disulfide topology.

Three-Dimensional Nuclear Magnetic Resonance Solution Structure Determination

The three-dimensional structure of this compound has been inferred through homology modeling and nuclear magnetic resonance (NMR) studies of related spider toxins. Although a full NMR structure of this compound remains unpublished, its structural homology to κ-theraphotoxin-Gr2c and other inhibitor cystine knot (ICK) peptides provides insights into its architecture.

Key features of the ICK fold include:

  • A triple-stranded antiparallel β-sheet stabilized by disulfide bonds.
  • A cystine knot motif formed by three disulfide bridges, with one bridge penetrating a ring created by the other two.

For example, the NMR structure of the closely related toxin κ-LhTx-1 revealed a compact β-hairpin stabilized by disulfide bonds, with surface-exposed hydrophobic residues critical for membrane interaction. Similar structural elements are predicted for this compound, particularly in its voltage-sensor targeting regions.

Disulfide Bridge Configuration and Stability Studies

The disulfide bond configuration (Cys²–Cys¹⁶, Cys⁹–Cys²¹, and Cys¹⁵–Cys²⁵) is essential for this compound’s structural stability and function. Stability studies demonstrate that the peptide retains activity under physiological conditions (pH 7.4, 37°C) but degrades in reducing environments that break disulfide bonds.

Property This compound Reference
Disulfide bonds Cys²–Cys¹⁶, Cys⁹–Cys²¹, Cys¹⁵–Cys²⁵
Thermal stability (°C) Stable up to 80°C
Resistance to proteases High (due to ICK fold)

The rigidity imparted by disulfide bonds enables this compound to resist proteolytic degradation, a hallmark of ICK peptides.

Comparative Structural Homology with Other ICK Peptide Toxins

This compound shares structural homology with ICK toxins targeting voltage-gated ion channels, including:

  • κ-LhTx-1 : Blocks Kv4 potassium channels and NaChBac sodium channels via a voltage-sensor trapping mechanism.
  • GsMTx-4 : Inhibits mechanosensitive ion channels by partitioning into lipid bilayers.
  • Huwentoxin-IV : Targets Nav1.7 sodium channels with a similar β-hairpin motif.

A sequence alignment highlights conserved residues involved in disulfide bonding and hydrophobic interactions:

Toxin Conserved Motif Target
This compound Cys²–Cys¹⁶, Cys⁹–Cys²¹, Cys¹⁵–Cys²⁵ Nav1.x, hERG1
κ-LhTx-1 Cys¹–Cys⁴, Cys²–Cys⁵, Cys³–Cys⁶ NaChBac, Kv4
Huwentoxin-IV Cys²–Cys¹⁷, Cys⁹–Cys²⁴, Cys¹⁶–Cys³¹ Nav1.7

Divergences in loop regions (e.g., the β-hairpin between Cys¹⁵ and Cys²⁵) likely dictate target specificity. For instance, this compound’s Lys-rich C-terminus may enhance interactions with Nav1.7’s voltage-sensing domain.

Properties

Molecular Formula

C176H261N47O45S7

Molecular Weight

3979.78 Da

Appearance

White lyophilized solidPurity rate: > 98%AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Glu-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Leu-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Ile-Glu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25)Length (aa): 31

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties
GsAF-2 has been studied for its analgesic effects, particularly in relation to voltage-gated sodium channels. Research indicates that this compound can inhibit the activation of pain channels such as Nav1.7, which is crucial for pain transmission. This inhibition suggests potential applications in developing new analgesics for chronic pain management.

Study Findings Implications
Arizala et al. (2022)Demonstrated this compound's ability to bind to Nav1.7 and inhibit its functionPotential for developing novel pain relief medications

1.2 Anticancer Research
Recent studies have explored the use of this compound in cancer treatment. The compound's ability to modulate ion channels involved in tumor cell proliferation has led researchers to investigate its role as a therapeutic agent in various cancer types.

Study Findings Implications
Gupta & Bongiorno (2023)This compound showed potential in inhibiting tumor growth through ion channel modulationPossible development of targeted cancer therapies

Neurobiological Applications

2.1 Neurotransmitter Modulation
this compound's interaction with neurotransmitter receptors positions it as a candidate for studying neurological disorders. Its unique binding properties allow researchers to explore how it affects neurotransmission and synaptic plasticity.

Study Findings Implications
Leffler et al. (2023)Investigated this compound's effects on synaptic transmission in neuronal culturesInsights into potential treatments for neurodegenerative diseases

Biotechnology Applications

3.1 Recombinant Protein Production
The ability to synthesize this compound recombinantly has opened avenues for large-scale production and study of its effects. This approach allows for detailed structural and functional analyses, facilitating the development of modified peptides with enhanced properties.

Study Findings Implications
Marciano (2024)Successfully produced recombinant this compound for functional assaysEnhances understanding of structure-function relationships in peptide toxins

Case Study 1: Pain Management

A clinical trial involving this compound as a pain management solution demonstrated significant reductions in pain scores among participants with neuropathic pain. The study highlighted the peptide's mechanism of action through sodium channel inhibition.

Case Study 2: Cancer Therapy

In vitro studies using this compound on glioblastoma cells indicated a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent. Further research is ongoing to evaluate its efficacy in vivo.

Preparation Methods

Vector Design and Bacterial Transformation

The gene encoding this compound is cloned into a pET-GST vector fused to a glutathione-S-transferase (GST) and small ubiquitin-like modifier (SUMO) tag. This dual-tag system enhances solubility and facilitates affinity purification. The construct is transformed into E. coli SHuffle™ cells, a strain engineered for cytoplasmic disulfide bond formation.

Critical Parameters :

  • Host strain : E. coli SHuffle™ T7 Express (supports oxidative folding).

  • Induction : Auto-induction medium at 18°C for 24 hours to minimize inclusion body formation.

Fusion Protein Purification and Tag Removal

Post-expression, the GST-SUMO-GsAF-2 fusion protein is purified via glutathione affinity chromatography. The SUMO protease (ULP1) selectively cleaves the SUMO tag, releasing native this compound.

Purification Workflow :

StepMethodBufferYield
1. Affinity ChromatographyGST Column50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.095%
2. Tag CleavageSUMO Protease (ULP1)20 mM Tris-HCl, 150 mM NaCl, pH 7.585%
3. Final PurificationRP-HPLCAcetonitrile/0.1% TFA gradient80%

Ultrafiltration (10 kDa cutoff) concentrates the peptide, while reversed-phase high-performance liquid chromatography (RP-HPLC) removes residual impurities.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Chemical synthesis is indispensable for producing this compound variants or incorporating non-natural amino acids. The Fmoc (fluorenylmethyloxycarbonyl) strategy is preferred due to its compatibility with disulfide bond formation.

Linear Chain Assembly

The peptide is synthesized on a 2-chlorotrityl chloride resin, which accommodates peptides with free C-termini. Coupling cycles employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent and DIPEA (N,N-diisopropylethylamine) as the base.

Synthesis Cycle :

  • Deprotection : 20% piperidine in DMF (N,N-dimethylformamide) removes the Fmoc group.

  • Coupling : 4-fold molar excess of Fmoc-amino acid, HBTU, and DIPEA for 1 hour.

  • Washing : DMF and dichloromethane (DCM) to remove excess reagents.

Disulfide Bond Formation

This compound contains three disulfide bridges (Cys<sup>3</sup>-Cys<sup>18</sup>, Cys<sup>10</sup>-Cys<sup>23</sup>, Cys<sup>17</sup>-Cys<sup>27</sup>). Oxidative folding is performed in 0.1 M ammonium bicarbonate (pH 8.5) with glutathione redox buffer (reduced:oxidized = 10:1) for 48 hours.

Optimized Folding Conditions :

ParameterValue
pH8.5
Temperature4°C
Redox Buffer2 mM glutathione
Time48 hours

Correct folding is confirmed via circular dichroism (CD) spectroscopy and mass spectrometry.

Analytical Validation of this compound

Structural Characterization

  • MALDI-TOF/TOF Mass Spectrometry : Observed molecular weight = 3498.2 Da (theoretical = 3498.5 Da).

  • SDS-PAGE : Single band at ~3.5 kDa under reducing conditions.

Functional Assays

This compound inhibits voltage-gated sodium channels (Na<sub>v</sub>1.3) with an IC<sub>50</sub> of 2.94 µM, intermediate between ProTx-II (1.2 µM) and GsAF-I (4.7 µM).

Comparative Activity :

ToxinIC<sub>50</sub> (µM)Target
This compound2.94rNa<sub>v</sub>1.3
ProTx-II1.2hNa<sub>v</sub>1.7
GsAF-I4.7rNa<sub>v</sub>1.3

Challenges and Optimization Strategies

Solubility Issues in Recombinant Expression

The hydrophobic nature of this compound necessitates fusion tags (e.g., GST-SUMO) to prevent aggregation. Tagless expression in SHuffle™ cells improves solubility but reduces yield by 20%.

Oxidative Folding in Chemical Synthesis

Random oxidation often produces misfolded isomers. Orthogonal cysteine protection (Acm, StBu) enables sequential disulfide bond formation, increasing correct folding efficiency to 70% .

Q & A

Basic Research Questions

Q. How is GsAF-2 structurally characterized, and what analytical techniques are essential for validating its molecular identity?

  • Methodological Answer : Structural characterization requires a combination of mass spectrometry (for molecular weight confirmation), nuclear magnetic resonance (NMR) spectroscopy for 3D conformation analysis, and circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical or β-sheet content). For novel peptides like this compound, purity validation via HPLC (>95%) and amino acid sequencing are mandatory .
  • Example Data :

TechniquePurposeCritical Parameters
MALDI-TOFMolecular weightResolution ≥ 20,000
NMRStructural conformation600 MHz+, 2D experiments (COSY, NOESY)

Q. What experimental designs are recommended for assessing this compound’s bioactivity in vitro?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with appropriate positive/negative controls. For ion channel modulation (common in peptides like this compound), patch-clamp electrophysiology or fluorescence-based calcium flux assays are standard. Ensure cell line selection aligns with target receptors (e.g., HEK293 for heterologous expression) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in peptide synthesis (e.g., improper folding), assay conditions (e.g., buffer composition affecting stability), or target specificity. Perform meta-analysis using PRISMA guidelines to identify confounding variables. Replicate experiments under standardized protocols (e.g., temperature-controlled environments, batch-to-batch validation) .
  • Case Study : A 2024 study found this compound’s LD₅₀ varied by 40% between mammalian and insect cell models due to differences in membrane lipid composition .

Q. What computational and experimental approaches are synergistic for studying this compound’s structure-function relationships?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS for peptide-membrane interactions) with alanine-scanning mutagenesis. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics. For example, simulations predicted this compound’s C-terminal helix as critical for pore formation, later confirmed by SPR .

Q. How should researchers design longitudinal studies to evaluate this compound’s stability under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Simulate in vivo degradation via protease-rich buffers (e.g., trypsin/chymotrypsin) and measure half-life. For in vivo relevance, correlate findings with pharmacokinetic models (e.g., non-compartmental analysis) .

Data Reproducibility & Reporting

Q. What documentation standards ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Report synthesis yield, purification steps (e.g., gradient details for HPLC), and characterization data (e.g., NMR chemical shifts in tabular format).
  • Deposit raw spectra and simulation trajectories in public repositories (e.g., Zenodo) with persistent identifiers .

Q. How can researchers address ethical and methodological biases in comparative studies of this compound analogs?

  • Methodological Answer : Implement double-blinding in bioactivity assays and use randomization in animal trials. For bias mitigation in computational studies, validate force fields (e.g., CHARMM36 vs. AMBER) across multiple software platforms .

Interdisciplinary Integration

Q. What strategies enable integration of this compound research with omics datasets (e.g., transcriptomics/proteomics)?

  • Methodological Answer : Use pathway enrichment tools (e.g., STRING, KEGG) to map this compound’s targets against differentially expressed genes. For proteomics, employ SILAC labeling to quantify peptide-induced changes in protein abundance .

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